Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanates, such as phenyl isocyanate , are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethanes, a class of polymers .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation . Alkyl isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance depend largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .Scientific Research Applications
Chemoenzymatic Synthesis
- Research by Fadnavis, Vadivel, and Sharfuddin (1999) highlights the use of ethyl 2-hydroxy-3-oxooctanoate in the chemoenzymatic synthesis of hydroxy-γ-decalactone, showcasing its potential in producing complex organic compounds with high selectivity and efficiency (Fadnavis, Vadivel, & Sharfuddin, 1999).
Regioselective Synthetic Routes
- Ashton and Doss (1993) describe a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, utilizing ethyl 2,4-dioxooctanoate. This study is significant for its insights into the regioselectivity in organic synthesis, contributing to the efficient design of novel organic compounds (Ashton & Doss, 1993).
Asymmetric Synthesis
- Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric synthesis of 2,3-Epoxyoctanal, a key intermediate in leukotriene synthesis, starting from ethyl 3-chloro-2-oxooctanoate. Their work contributes to the field of stereochemistry and the synthesis of biologically relevant compounds (Tsuboi, Furutani, & Takeda, 1987).
Efficient Synthesis of Chiral Precursors
- A study by Chen et al. (2014) focuses on the efficient synthesis of ε-hydroxy ester from ethyl 8-chloro-6-oxooctanoate using a newly identified reductase. This research is significant for its application in producing chiral precursors for important compounds like α-lipoic acid (Chen et al., 2014).
Cyclization Reactions
- Uchiyama et al. (1998) conducted a study on the cyclization of certain ketone oximes, which is related to the broader context of utilizing similar ethyl oxooctanoate derivatives in complex organic synthesis processes (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Enantioselective Hydrogenation
- Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate. This study provides insights into the methods of obtaining high enantiomeric excess in organic compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).
Corrosion Inhibitors
- Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including derivatives similar to ethyl oxooctanoates, as corrosion inhibitors for copper. This study links organic chemistry with material science, particularly in corrosion prevention (Zarrouk et al., 2014).
Enzyme-Catalyzed Asymmetric Reduction
- Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a process relevant to the synthesis of enantiomerically pure compounds, which are crucial in the development of specific pharmaceutical agents (Shimizu et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 8-(4-hexoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-11-18-26-20-16-14-19(15-17-20)21(23)12-9-7-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIBQXPTJGEBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645801 |
Source
|
Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate | |
CAS RN |
898757-95-4 |
Source
|
Record name | Ethyl 4-(hexyloxy)-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.